(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide
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Overview
Description
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, acrylamide, carbothioyl, and sulfonamide. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the acrylamide intermediate: This step involves the reaction of 3,4-dimethoxyphenylacrylic acid with an amine to form the acrylamide intermediate.
Introduction of the carbothioyl group: The acrylamide intermediate is then reacted with a thiol reagent to introduce the carbothioyl group.
Coupling with the pyrimidinyl sulfonamide: Finally, the carbothioyl-containing intermediate is coupled with a pyrimidinyl sulfonamide derivative to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions due to its multiple functional groups:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacrylic acid: Shares the methoxy and acrylic acid moieties but lacks the carbothioyl and sulfonamide groups.
N-(6-Methoxy-4-pyrimidinyl)benzenesulfonamide: Contains the pyrimidinyl sulfonamide moiety but lacks the acrylamide and carbothioyl groups.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A structurally related compound with different functional groups and potential biological activities.
The uniqueness of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H23N5O6S2 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C23H23N5O6S2/c1-32-18-10-4-15(12-19(18)33-2)5-11-21(29)27-23(35)26-16-6-8-17(9-7-16)36(30,31)28-20-13-22(34-3)25-14-24-20/h4-14H,1-3H3,(H,24,25,28)(H2,26,27,29,35)/b11-5+ |
InChI Key |
NRKXRVNQEOCYCK-VZUCSPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)OC |
Origin of Product |
United States |
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